6-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid
Description
6-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO3 and a molecular weight of 283.20 g/mol . . It is a derivative of nicotinic acid, featuring a trifluoromethyl group and a hydroxy group attached to the aromatic ring, which imparts unique chemical properties.
Properties
IUPAC Name |
6-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-7(2-4-9)10-5-8(12(19)20)6-17-11(10)18/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYIXLZAVISUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CNC2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687983 | |
| Record name | 6-Oxo-5-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261821-00-4 | |
| Record name | 6-Oxo-5-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the aromatic ring can produce dihydro derivatives.
Scientific Research Applications
6-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxynicotinic acid: A similar compound with a hydroxy group attached to the nicotinic acid structure.
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid: Another derivative with a different position of the hydroxy group.
Uniqueness
6-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid is unique due to the presence of both the hydroxy and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
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